molecular formula C12H12N2O2S B8786469 2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride

2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride

Cat. No.: B8786469
M. Wt: 248.30 g/mol
InChI Key: ABOGCRBFPDVSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H13ClN2O2S It is a derivative of thiazole and pyridine, two important heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyridine Derivative Formation: The pyridine ring is introduced by reacting 2-ethylpyridine with appropriate reagents to form the desired pyridine derivative.

    Coupling Reaction: The thiazole and pyridine derivatives are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and pyridine rings.

    Reduction: Reduced forms of the thiazole and pyridine rings.

    Substitution: Substituted thiazole and pyridine derivatives with various functional groups.

Scientific Research Applications

2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: Another thiazole derivative with similar structural features.

    2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid: A related compound with a different substituent on the thiazole ring.

Uniqueness

2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties. Its specific substitution pattern and hydrochloride form further differentiate it from other similar compounds.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-[2-(2-ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C12H12N2O2S/c1-2-9-5-8(3-4-13-9)12-14-10(7-17-12)6-11(15)16/h3-5,7H,2,6H2,1H3,(H,15,16)

InChI Key

ABOGCRBFPDVSAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)C2=NC(=CS2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-[2-(2-ethyl-4-pyridyl)-1,3-thiazol-4-yl]acetate (Step a, 0.5 g, 1.9 mmol) and LiOH (2 N, 5.0 mL) in THF (5 mL) and MeOH (2 mL) was stirred at RT for 7 h. HCl (aq. 1 N) was added to adjust the reaction mixture to pH ˜2. The solution was evaporated and the resulting residue was partitioned between EtOAc (20 mL) and H2O (20 mL). The layers were separated and the aqueous layer was extracted again with EtOAc (2×20 mL). The organic layers were combined, dried (Na2SO4), and concentrated to afford a solid, which was suspended in CH2Cl2 and filtered to give the compound as a white solid. MS m/z: 249 (M+1). Calc'd for C12H12N2O2S. 248.06.
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methyl 2-[2-(2-ethyl-4-pyridyl)-1,3-thiazol-4-yl]acetate
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